![molecular formula C20H25N3O2 B5488478 N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide, also known as PBOX-15, is a small molecule compound that has been synthesized and studied for its potential use in cancer treatment.
Wirkmechanismus
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide works by targeting the mitochondria of cancer cells, causing them to release cytochrome c and activate caspases, which are enzymes responsible for initiating apoptosis. It also induces reactive oxygen species (ROS) production, which can lead to DNA damage in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide can inhibit cell proliferation and induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its specificity for cancer cells, and its low toxicity to normal cells. However, it also has limitations, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
Future research on N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential for combination therapy with other cancer treatments. Other potential directions for research could include studying its effects on cancer stem cells and investigating its potential for use in other diseases besides cancer.
In conclusion, N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide is a promising compound for cancer treatment that has shown efficacy in inducing apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Synthesemethoden
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-pyridin-2-ylbenzylamine with morpholine, followed by acetylation with acetic anhydride. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide has been studied for its potential use in cancer treatment due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to be effective against a variety of cancer types, including breast, prostate, and colon cancer, both in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-[4-[(4-pyridin-2-ylphenyl)methyl]morpholin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-11-9-19-15-23(12-13-25-19)14-17-5-7-18(8-6-17)20-4-2-3-10-22-20/h2-8,10,19H,9,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMVVPLMZFDRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CN(CCO1)CC2=CC=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5488404.png)
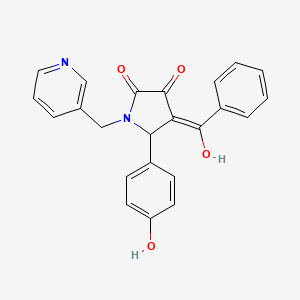
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)
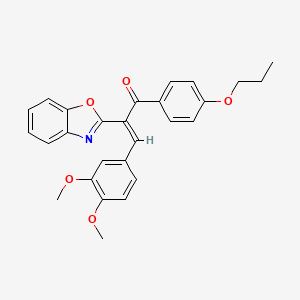
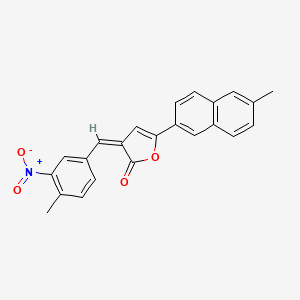
![1-{2,5-dioxo-1-[2-(phenylthio)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5488453.png)
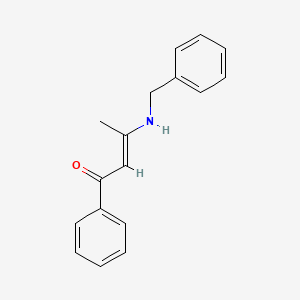
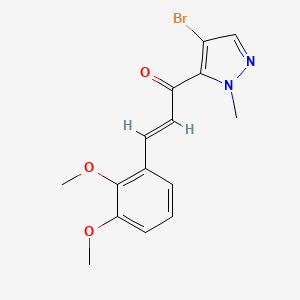
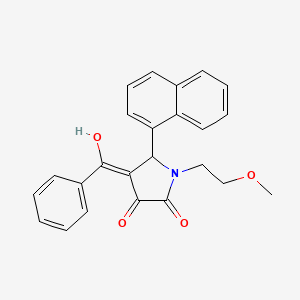
![3-(butylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488497.png)
![N,2-dimethyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5488506.png)
![2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5488508.png)